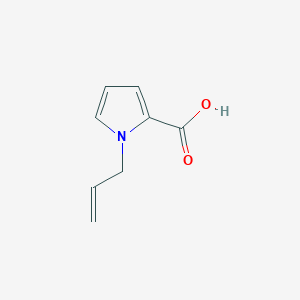
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
1-(Prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid, also known as propenylpyrrole-2-carboxylic acid (PP2CA), is an organic compound with a molecular formula of C6H7NO2. It is a colorless, crystalline solid that is insoluble in water and has a faint odor. PP2CA is a versatile molecule that is used in a variety of scientific research applications, including synthesis, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
-
Scientific Field: Material Science
- Application Summary : Prop-2-en-1-one based compounds are used in the study of mechanical properties of single crystals .
- Methods of Application : The study involves the use of molecular dimension simulations to investigate several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated . All calculations were performed using the GULP program .
- Results or Outcomes : The study provides a concrete basis to discuss the dominant role played by elastic constants and the critical values associated with these lead to an extent of elastic displacement in the form of 3-dimensional shape which is novel in the context of single crystal analysis .
-
Scientific Field: Neurology
- Application Summary : (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a selective signal transducer and activator of transcription 3 (STAT3) inhibitor, has anti-inflammatory properties in several inflammatory disease models .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
- Scientific Field: Chemistry
- Application Summary : Allylboronic acid pinacol ester, a compound related to prop-2-en-1-yl, reacts with carboxylic acids, in the presence of tri-n-butyltin hydride, to give homoallylic alcohols in good yield .
- Methods of Application : The reaction involves the use of tri-n-butyltin hydride and carboxylic acids . Homoallylic alcohols can also be formed by allylboration of aldehydes . It is a reagent used for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and olefin metathesis .
- Results or Outcomes : The reaction yields homoallylic alcohols .
-
Scientific Field: Material Science
- Application Summary : Prop-2-en-1-one based compounds are used in the study of mechanical properties of single crystals .
- Methods of Application : The study involves the use of molecular dimension simulations to investigate several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated . All calculations were performed using the GULP program .
- Results or Outcomes : The study provides a concrete basis to discuss the dominant role played by elastic constants and the critical values associated with these lead to an extent of elastic displacement in the form of 3-dimensional shape which is novel in the context of single crystal analysis .
-
Scientific Field: Chemistry
- Application Summary : Allylboronic acid pinacol ester, a compound related to prop-2-en-1-yl, reacts with carboxylic acids, in the presence of tri-n-butyltin hydride, to give homoallylic alcohols in good yield .
- Methods of Application : The reaction involves the use of tri-n-butyltin hydride and carboxylic acids . Homoallylic alcohols can also be formed by allylboration of aldehydes . It is a reagent used for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and olefin metathesis .
- Results or Outcomes : The reaction yields homoallylic alcohols .
Propiedades
IUPAC Name |
1-prop-2-enylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2-4,6H,1,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGNFDMPVRPMPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665024 | |
| Record name | 1-(Prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid | |
CAS RN |
474010-06-5 | |
| Record name | 1-(Prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

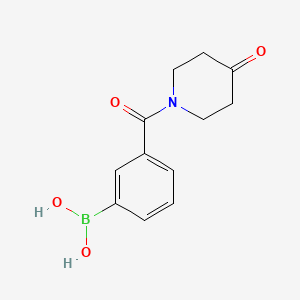
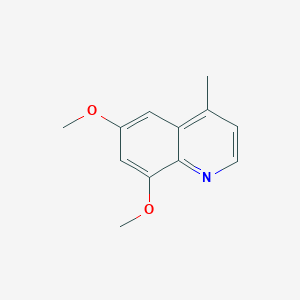
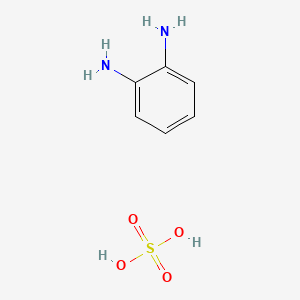
![tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate](/img/structure/B1451390.png)
![N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine](/img/structure/B1451391.png)
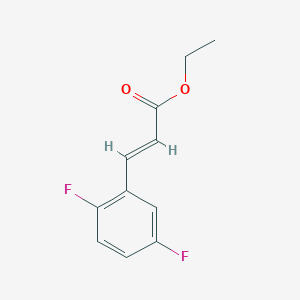
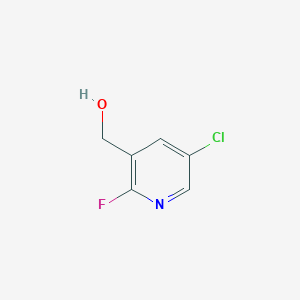
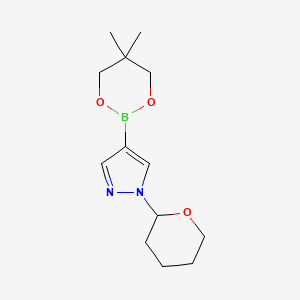
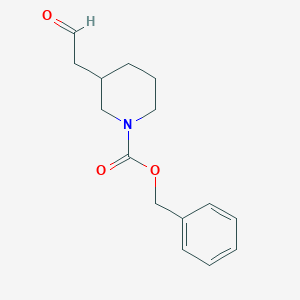
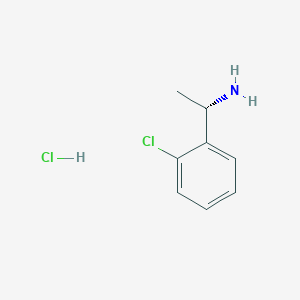
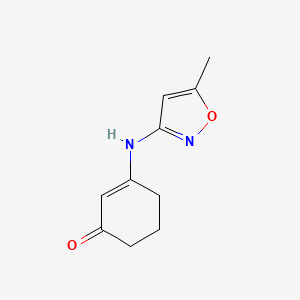
![2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1451403.png)
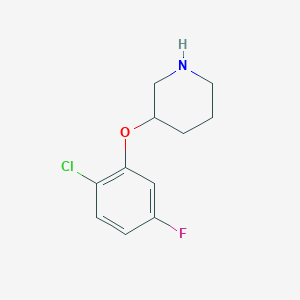
![3-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B1451406.png)